1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-amine

Description

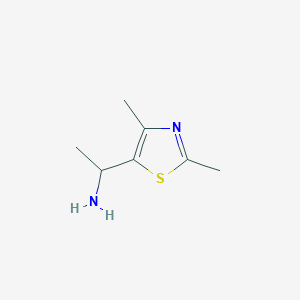

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-4(8)7-5(2)9-6(3)10-7/h4H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJYHZZFVMCOKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An Overview of Thiazole Containing Compounds and Their Significance in Synthetic Chemistry

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone in synthetic and medicinal chemistry. nih.govijarsct.co.inneliti.com Its unique electronic properties and ability to engage in various chemical reactions make it a versatile building block for a wide array of complex molecules. ijarsct.co.innumberanalytics.com The development of thiazole chemistry, which began with the pioneering work of Hantzsch and Hofmann, has led to its incorporation into numerous functional materials and biologically active compounds. nih.govijarsct.co.in

Thiazoles are integral to many natural products, most notably thiamine (B1217682) (Vitamin B1), which is crucial for metabolism. nih.govneliti.com The thiazole nucleus is also a key component of the penicillin antibiotic family. nih.govijarsct.co.in In the realm of synthetic chemistry, thiazole derivatives serve as vital intermediates for creating more complex fused heterocyclic systems like oxazoles and pyrimidines. neliti.com Their applications extend beyond the biological, with uses as vulcanizing accelerators, photographic sensitizers in cyanine (B1664457) dyes, and components in conductive polymers and organic light-emitting diodes (OLEDs). nih.govnumberanalytics.com The stability and reactivity of the thiazole ring can be fine-tuned by adding different substituents at its C-2, C-4, and C-5 positions, allowing chemists to modulate the properties of the resulting molecules. ijarsct.co.in

| Property | Description | Significance in Synthesis |

| Aromaticity | The planar ring exhibits significant π-electron delocalization, contributing to its stability. ijarsct.co.innumberanalytics.com | Provides a stable core for building complex molecular architectures. |

| Basicity | The nitrogen atom can act as a base, though its basicity is influenced by substituents. numberanalytics.com | Allows for protonation and participation in acid-base catalysis. |

| Reactivity | Can undergo electrophilic and nucleophilic substitution reactions, as well as cycloadditions. numberanalytics.comrsc.org | Offers multiple pathways for functionalization and molecular elaboration. |

| Scaffold | Serves as a "privileged structure" in medicinal chemistry. nih.gov | Frequently found in compounds with a wide range of biological activities. |

Rationale for the Academic Investigation of 1 Dimethyl 1,3 Thiazol 5 Yl Ethan 1 Amine

The academic interest in 1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-amine, a chiral amine, stems from its identity as a substituted aminothiazole. This class of compounds is a well-established pharmacophore in drug discovery and development. nih.govnih.gov The core structure, 1-(thiazol-5-yl)ethanamine (B2495308), combines the versatile thiazole (B1198619) ring with a chiral ethylamine (B1201723) side chain, making it an attractive building block for creating structurally diverse and potentially bioactive molecules.

The rationale for investigating this specific compound can be broken down into several key areas:

Chiral Building Block: Chiral amines are of paramount importance in asymmetric synthesis, serving as precursors to enantiomerically pure molecules. The synthesis of chiral 1-(thiazol-5-yl)ethanamine derivatives is a subject of research, highlighting the value of this molecular framework. rsc.org

Structural Analogue to Bioactive Molecules: The 2-aminothiazole (B372263) moiety is present in numerous approved drugs. nih.govnih.gov Research into related structures like N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of cellular processes demonstrates the therapeutic potential of this scaffold. nih.gov The specific substitution pattern in this compound allows for systematic exploration of structure-activity relationships (SAR).

Exploration of Synthetic Methodologies: The synthesis of substituted thiazoles is an active area of research. Developing efficient and stereoselective methods to produce compounds like this compound is a significant goal. For instance, the reaction of α-haloketones with thioamides (the Hantzsch synthesis) is a classic and effective method for creating the thiazole ring, which can be adapted for such targets. ijarsct.co.in Modern methods focus on catalytic asymmetric reactions to control the stereochemistry of the amine center. rsc.orgrsc.org

The investigation of this compound allows chemists to explore how the dimethyl substitution on the thiazole ring, combined with the amine on the ethyl side chain, influences its chemical properties and potential interactions with biological targets.

Research Gaps and Opportunities in the Study of Amine Substituted Thiazoles

Retrosynthetic Analysis of the 1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-amine Scaffold

A retrosynthetic analysis of 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-amine reveals several logical disconnections to arrive at simple, commercially available starting materials. The primary chiral amine functionality suggests a disconnection via a reductive amination pathway, leading back to the corresponding ketone, 1-(2,4-dimethylthiazol-5-yl)ethanone. This ketone is a key intermediate.

Further deconstruction of the 1-(2,4-dimethylthiazol-5-yl)ethanone intermediate focuses on the formation of the thiazole ring itself. The Hantzsch thiazole synthesis is a classic and effective method for this purpose. orgsyn.org This disconnection breaks the C2-N3 and C4-C5 bonds of the thiazole ring, leading to three precursor components: an α-haloketone, a thioamide, and in some variations, an ammonia (B1221849) source. For the target scaffold, this translates to thioacetamide (B46855) and a halogenated derivative of 3-acetyl-2-butanone. A more direct Hantzsch approach would involve the reaction of thioacetamide with a halogenated derivative of pentane-2,4-dione.

An alternative disconnection of the ethanamine side chain could involve a Grignard reaction with a suitable thiazole-5-carbonitrile, followed by reduction, although this is a less common approach. The most synthetically viable and commonly employed strategy relies on the formation of the thiazole ring followed by the elaboration of the side chain from an acetyl group.

Optimized Synthetic Routes for this compound

The synthesis of racemic 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-amine is most efficiently achieved through a multi-step sequence starting from the construction of the core thiazole ring, followed by the conversion of a ketone to the desired primary amine.

Multi-Step Approaches from Precursor Molecules

The most prevalent multi-step synthesis commences with the Hantzsch thiazole synthesis to form the 2,4-dimethylthiazole (B1360104) core. orgsyn.org This is typically followed by acylation to install the acetyl group at the 5-position, and finally, reductive amination to yield the target amine.

Step 1: Synthesis of 2,4-Dimethylthiazole The initial step involves the reaction of chloroacetone (B47974) with thioacetamide. This reaction, a classic example of the Hantzsch synthesis, provides the 2,4-dimethylthiazole core. Variations of this method, such as forming thioacetamide in situ from acetamide (B32628) and phosphorus pentasulfide, have also been reported to yield 2,4-dimethylthiazole. orgsyn.org

Step 2: Acylation to form 1-(2,4-dimethylthiazol-5-yl)ethanone The 2,4-dimethylthiazole is then acylated to introduce the acetyl group at the C5 position, yielding the key ketone intermediate, 1-(2,4-dimethylthiazol-5-yl)ethanone. nih.govnih.govnih.gov This compound is also commercially available, which can shorten the synthetic sequence.

Step 3: Reductive Amination to 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-amine The final step is the conversion of the ketone to the primary amine. Reductive amination is the method of choice. This can be performed in a one-pot reaction where the ketone is first treated with an ammonia source (like ammonium (B1175870) acetate (B1210297) or ammonia itself) to form an intermediate imine, which is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel in the presence of ammonia is another effective method. organic-chemistry.org

Table 1: Representative Multi-Step Synthesis of 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-amine

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Chloroacetone, Thioacetamide | Ethanol, reflux | 2,4-Dimethylthiazole |

| 2 | 2,4-Dimethylthiazole, Acetic Anhydride | Polyphosphoric acid, heat | 1-(2,4-Dimethylthiazol-5-yl)ethanone |

| 3 | 1-(2,4-Dimethylthiazol-5-yl)ethanone | NH4OAc, NaBH3CN, Methanol | 1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-amine |

This table represents a generalized synthetic route based on established chemical transformations.

One-Pot Synthesis Strategies and Reaction Optimization

While a complete one-pot synthesis from the most basic precursors is challenging due to incompatible reaction conditions, multi-component reactions (MCRs) that form substituted thiazoles in a single step have been developed. nih.gov For instance, a one-pot reaction involving an α-haloketone, a thioamide, and an aldehyde can yield highly substituted thiazoles. Adapting such a strategy for the target molecule would require a specific combination of reagents that is not yet widely reported.

More practically, the reductive amination step itself is often performed as a one-pot procedure. Optimization of this step involves screening different reducing agents, solvents, and ammonia sources to maximize the yield and minimize side products, such as the secondary amine or the alcohol from ketone reduction. The use of titanium(IV) isopropoxide as a Lewis acid catalyst can facilitate imine formation and improve the efficiency of the subsequent reduction. organic-chemistry.org

Stereoselective Synthesis of this compound Enantiomers

The synthesis of enantiomerically pure forms of 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-amine is crucial for applications where stereochemistry is critical. Two primary strategies are employed: chiral resolution of the racemic amine and asymmetric synthesis.

Chiral Resolution This is a classical method that involves the separation of a racemic mixture. The racemic amine is reacted with a chiral acid, such as (+)-tartaric acid or N-tosyl-(S)-phenylalanine, to form a pair of diastereomeric salts. arctomsci.comsigmaaldrich.comaccelachem.com These salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral amine enantiomer can be liberated by treatment with a base.

Table 2: Chiral Resolution of Racemic Amines via Diastereomeric Salt Formation

| Racemic Amine | Chiral Resolving Agent | Solvent | Separated Diastereomer |

| (±)-α-Methylbenzylamine | (+)-Tartaric Acid | Methanol | (–)-Amine-(+)-tartrate salt |

| (±)-α-Methylbenzylamine | N-Tosyl-(S)-phenylalanine | 2-Propanol | (S)-Amine·(S)-Acid salt |

This table illustrates common resolving agents and solvents used for the resolution of structurally similar amines.

Asymmetric Synthesis Asymmetric synthesis aims to directly produce a single enantiomer. This can be achieved through the enantioselective reduction of the precursor ketone, 1-(2,4-dimethylthiazol-5-yl)ethanone. nih.gov Chiral reducing agents, such as those derived from boranes in the presence of a chiral catalyst (e.g., a CBS catalyst), can stereoselectively reduce the ketone to a chiral alcohol. The alcohol can then be converted to the amine with retention of stereochemistry via a Mitsunobu reaction with a nitrogen nucleophile, followed by deprotection.

Another approach is asymmetric reductive amination, where a prochiral imine is reduced using a chiral catalyst or reagent.

Derivatization of this compound

The presence of a primary amine group in 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-amine allows for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds for various applications.

Chemical Modifications at the Amine Moiety

The nucleophilic primary amine is readily acylated to form amides. This is a common and versatile transformation.

Amide Formation The reaction of 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-amine with acyl chlorides or anhydrides in the presence of a base (such as triethylamine (B128534) or pyridine) provides the corresponding N-acylated derivatives in good yields. libretexts.org The reaction is typically fast and can be performed under mild conditions.

Alternatively, the amine can be coupled with carboxylic acids using standard peptide coupling reagents. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the formation of the amide bond. orgsyn.org This method is particularly useful for coupling with more complex or sensitive carboxylic acids.

Table 3: Representative Amide Formation Reactions

| Amine | Acylating Agent / Carboxylic Acid | Coupling Reagent/Base | Product |

| 1-(Thiazol-2-yl)ethanamine | Benzoyl chloride | Triethylamine | N-(1-(Thiazol-2-yl)ethyl)benzamide |

| 2-Amino-4-phenylthiazole | Various Carboxylic Acids | EDC, HOBt, DIEA | Various N-(4-phenylthiazol-2-yl)amides |

This table provides examples of amide formation from structurally related thiazole amines, illustrating common reagents and conditions. nih.govchemguide.co.uk

Other modifications at the amine moiety can include alkylation to form secondary or tertiary amines, and reaction with isocyanates or isothiocyanates to yield ureas and thioureas, respectively. These transformations further expand the chemical space accessible from this versatile thiazole building block.

Functionalization of the Thiazole Ring System

The chemical reactivity of the thiazole ring allows for various modifications, enabling the synthesis of a diverse range of derivatives. Functionalization often begins with precursors like 5-acetyl-4-methyl-2-(methylamino)thiazole, a compound structurally related to the title amine.

A common strategy involves the bromination of the thiazole core, typically at a position activated by existing substituents. For instance, the starting material 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one is prepared through the bromination of its 5-acetyl precursor in an acidic medium. nih.gov This bromo-derivative is a versatile intermediate. The bromine atom can be subsequently displaced by various nucleophiles, such as heterocyclic amines or o-aminothiophenol, to introduce new functional groups and build more complex molecular architectures. nih.govnih.gov

Another significant functionalization method is the Claisen-Schmidt condensation reaction. Thiazole-based ketones can react with a variety of aromatic aldehydes to form thiazole-based chalcones. nih.gov These reactions are typically catalyzed by an acid or base and result in the formation of a new carbon-carbon bond, extending the conjugation of the system and providing a scaffold for further chemical transformations. nih.govmdpi.com The resulting α,β-unsaturated carbonyl system in the chalcone (B49325) product is itself a reactive handle for subsequent synthetic steps.

Synthesis of Advanced Analogues and Congeners

The development of advanced analogues and congeners from thiazole-based starting materials is a key strategy in drug discovery. This involves creating molecules with enhanced properties through the addition of other ring systems or functional groups.

One approach is the construction of multi-thiazole systems. Researchers have synthesized new series of compounds containing di-, tri-, and even tetrathiazole moieties. nih.gov These complex structures are typically formed through the reaction of a functionalized thiazole, such as 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, with molecules that can form another thiazole ring, like thiosemicarbazone derivatives. nih.govnih.gov

The synthesis of fused heterocyclic systems represents another avenue for creating advanced analogues. For example, imidazo[2,1-b]thiazole (B1210989) derivatives can be synthesized by reacting a 2-aminothiazole (B372263) derivative with α-bromo aralkyl ketones (phenacyl bromides). researchgate.net This reaction builds a second, fused imidazole (B134444) ring onto the original thiazole scaffold, creating a rigid, bicyclic system with distinct chemical properties.

Furthermore, novel disulfide-linked thiazole analogues have been developed. A domino (2+3) cycloaddition/self-oxidation reaction between α-keto sulfine (B13751562) intermediates and thioureas provides an efficient route to bisthiazole-5-yl disulfides. acs.orgacs.org This method allows for the one-step construction of both the thiazole heterocycle and the disulfide bridge. acs.org Such analogue synthesis is often guided by a rational design approach, where modifications are made to optimize biological activity. For instance, new 4-benzyl-1,3-thiazole derivatives have been created using an analogue-based design strategy to target inflammatory pathways. nih.govtandfonline.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like thiazoles to minimize environmental impact. A primary focus is the replacement of hazardous organic solvents with safer, more sustainable alternatives.

One such alternative is the use of Deep Eutectic Solvents (DES). For example, a mixture of L-proline and ethylene (B1197577) glycol has been successfully used as an eco-friendly medium for the synthesis of thiazolo[5,4-d]thiazoles. mdpi.com This approach avoids the use of volatile and toxic solvents, and the product can often be precipitated simply by adding water, streamlining the purification process. mdpi.com

Polyethylene glycol (PEG-400) has also been employed as a green reaction medium and catalyst for synthesizing imidazo[2,1-b]thiazole derivatives. researchgate.net PEG-400 is advantageous due to its biodegradability, low cost, and efficiency. researchgate.net

In addition to alternative solvents, energy-efficient techniques are being incorporated. Microwave-assisted synthesis has been utilized to produce imidazo[2,1-b]thiazole derivatives, often in conjunction with green solvents like PEG-400. researchgate.net Microwave heating can dramatically reduce reaction times and improve yields compared to conventional thermal heating, contributing to a more sustainable synthetic process. These methods, while demonstrated on related thiazole structures, provide a clear pathway for the greener synthesis of this compound and its derivatives.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of a molecule's three-dimensional structure in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be utilized to assign all proton (¹H) and carbon (¹³C) signals and to elucidate the stereochemistry of this compound.

The chemical structure of this compound suggests a distinct set of signals in its ¹H and ¹³C NMR spectra. The predicted chemical shifts are based on the electronic environment of each nucleus. The thiazole ring, being aromatic-like, will influence the shifts of its substituents.

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiazole-CH | ~7.5 - 8.0 | ~135 - 145 |

| Ethan-1-amine-CH | ~4.0 - 4.5 (quartet) | ~50 - 55 |

| Ethan-1-amine-CH₃ | ~1.4 - 1.6 (doublet) | ~20 - 25 |

| Thiazole-N-CH₃ | ~2.5 - 3.0 (singlet) | ~30 - 35 |

| Thiazole-C-CH₃ | ~2.2 - 2.7 (singlet) | ~15 - 20 |

| Amine-NH₂ | ~1.5 - 3.0 (broad singlet) | N/A |

2D NMR Correlation Analysis:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the methine proton of the ethanamine group (-CH) and the protons of its adjacent methyl group (-CH₃), confirming the ethylamine (B1201723) fragment. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum directly correlates each proton to its attached carbon. researchgate.net It would be used to definitively assign the carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal around 4.0-4.5 ppm would correlate with the carbon signal around 50-55 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton. mdpi.com Expected correlations would include the ethanamine-CH proton to the thiazole ring carbons, and the methyl protons on the thiazole ring to the ring carbons, confirming their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is vital for stereochemical and conformational analysis.

As this compound possesses a chiral center at the first carbon of the ethanamine moiety, determining its absolute and relative stereochemistry is critical.

Chiral Shift Reagents (CSRs): In the absence of a second chiral center, the focus is on resolving the enantiomers. This can be achieved by adding a chiral solvating agent or a chiral shift reagent (e.g., a lanthanide complex) to the NMR sample. The CSR would form diastereomeric complexes with the (R) and (S) enantiomers of the amine. This interaction would induce different chemical shifts (diastereomeric splitting) for the corresponding protons in the ¹H NMR spectrum, allowing for the quantification of enantiomeric excess.

NOE (Nuclear Overhauser Effect) Studies: While NOE is typically used for determining relative stereochemistry between multiple chiral centers, it can also provide valuable information on the preferred conformation of the molecule in solution. For instance, NOE correlations between the protons of the ethanamine side chain and the protons of the thiazole ring would help to define the spatial arrangement and rotational preferences around the C-C bond connecting the side chain to the ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

HRMS would be used to determine the precise mass of the molecular ion of this compound. The chemical formula is C₇H₁₂N₂S, which corresponds to a monoisotopic mass of 156.0721 Da. Observing a protonated molecular ion [M+H]⁺ at m/z 157.0799 in an HRMS spectrum would confirm this elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (in this case, the molecular ion) to generate a characteristic fragmentation pattern. This pattern provides a "fingerprint" that can be used for structural confirmation.

Predicted Fragmentation Pathway:

The protonated molecule would likely undergo fragmentation through several key pathways:

Loss of Ammonia (NH₃): Cleavage of the C-N bond of the amine could lead to the loss of ammonia (17 Da), resulting in a major fragment ion.

Alpha-Cleavage: Cleavage of the bond between the chiral carbon and the thiazole ring would be a likely fragmentation pathway.

Thiazole Ring Fragmentation: The thiazole ring itself can undergo cleavage, leading to characteristic fragment ions.

Predicted MS/MS Fragmentation Table for [C₇H₁₂N₂S+H]⁺:

| Predicted m/z | Proposed Fragment Structure/Loss |

| 140.0532 | [M+H - NH₃]⁺ |

| 114.0423 | Fragment from cleavage of the thiazole ring |

| 85.0287 | Thiazole ring fragment |

| 44.0495 | [CH₃CHNH₂]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Predicted Vibrational Frequencies:

The IR and Raman spectra would be expected to show characteristic absorption bands for the various functional groups present in this compound.

Table of Predicted Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |

| N-H (Amine) | Bending (Scissoring) | 1590 - 1650 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C-H (Thiazole Ring) | Stretching | ~3100 |

| C=N (Thiazole Ring) | Stretching | ~1600 - 1650 |

| C=C (Thiazole Ring) | Stretching | ~1500 - 1580 |

| C-N | Stretching | 1000 - 1250 |

| C-S | Stretching | 600 - 800 |

The presence of these bands in the experimental spectra would provide strong evidence for the proposed chemical structure. The amine N-H stretching bands are often broad in the IR spectrum due to hydrogen bonding.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the connectivity of the atoms in this compound, as well as detailed information about its conformation in the solid state.

The process would involve growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This analysis allows for the calculation of the electron density map of the crystal, from which the positions of the individual atoms can be determined with high precision.

For this compound, this analysis would yield critical data, including:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides of the basic repeating unit of the crystal (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.

Bond Lengths and Angles: The distances between bonded atoms and the angles they form, providing insight into the molecule's geometry.

Torsion Angles: These describe the rotation around single bonds and are crucial for understanding the molecule's conformation, such as the orientation of the ethanamine side chain relative to the thiazole ring.

Intermolecular Interactions: The analysis would also reveal non-covalent interactions, such as hydrogen bonds or van der Waals forces, that dictate how the molecules pack together in the crystal lattice.

A hypothetical data table for the crystallographic analysis of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-amine is presented below. It is important to note that this data is illustrative and not based on experimental results.

| Crystallographic Parameter | Hypothetical Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 1058.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.195 |

Chiroptical Spectroscopic Techniques (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

Since this compound possesses a chiral center at the carbon atom of the ethanamine moiety bonded to the thiazole ring, it can exist as a pair of enantiomers. Chiroptical spectroscopic techniques are essential for distinguishing between these enantiomers and determining their absolute configuration (R or S).

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption against wavelength. The resulting positive or negative peaks (Cotton effects) are characteristic of the molecule's three-dimensional structure and can be used to assign the absolute configuration by comparing the experimental spectrum to that predicted by quantum chemical calculations for each enantiomer.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting curve, known as an ORD curve, is also unique to a specific enantiomer and can be used for absolute configuration assignment, often in conjunction with CD spectroscopy.

The application of these techniques would involve dissolving the enantiomerically pure sample of this compound in a suitable solvent and recording its CD and ORD spectra. The experimental data would then be compared with theoretically calculated spectra for both the (R)- and (S)-enantiomers to establish the absolute configuration of the sample.

A hypothetical data table summarizing the expected chiroptical data is provided below. This data is for illustrative purposes only.

| Chiroptical Property | Hypothetical Value for (S)-enantiomer |

| Specific Rotation [α]D²⁵ | -25.3° (c 1.0, CHCl₃) |

| Circular Dichroism (CD) | λmax = 265 nm, Δε = -2.1 M⁻¹cm⁻¹ |

| Optical Rotatory Dispersion (ORD) | Negative Cotton effect centered at 270 nm |

While specific experimental data for this compound is not currently available in the public domain, the methodologies of X-ray crystallography and chiroptical spectroscopy represent the gold standard for its complete structural elucidation. Future research efforts employing these techniques will be invaluable in fully characterizing this and other novel thiazole-containing compounds.

Computational Chemistry and Theoretical Studies of 1 Dimethyl 1,3 Thiazol 5 Yl Ethan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental electronic characteristics of a molecule, which in turn dictate its chemical behavior.

Density Functional Theory (DFT) is a widely employed computational method for predicting the molecular structure and electronic properties of organic compounds with a good balance of accuracy and computational cost. researchgate.netresearchgate.net For a molecule such as 1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-amine, a common approach would involve geometry optimization using a functional like B3LYP in conjunction with a basis set such as 6-311G(d,p). researchgate.net This process determines the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles.

The optimized geometry is crucial for calculating various electronic properties, including the total energy, dipole moment, and the distribution of atomic charges. These parameters offer insights into the molecule's polarity and the nature of its chemical bonds.

Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: The following data is hypothetical and representative of typical values for similar thiazole (B1198619) derivatives, as specific published data for this compound is unavailable.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C2-N3 | 1.38 |

| N3-C4 | 1.39 | |

| C4-C5 | 1.37 | |

| C5-S1 | 1.73 | |

| S1-C2 | 1.74 | |

| C5-C(ethanamine) | 1.51 | |

| C(ethanamine)-N | 1.47 | |

| Bond Angle (°) | C2-N3-C4 | 110.5 |

| N3-C4-C5 | 115.0 | |

| C4-C5-S1 | 111.5 | |

| C5-S1-C2 | 91.0 | |

| S1-C2-N3 | 112.0 |

Analysis of Frontier Molecular Orbitals (FMOs) and Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. shd-pub.org.rsresearchgate.net A smaller gap suggests that the molecule is more reactive.

An electrostatic potential map (EPM) visually represents the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing areas of low electron density (positive potential, prone to nucleophilic attack). For this compound, the EPM would likely show a negative potential around the nitrogen atom of the amine group and the nitrogen in the thiazole ring, highlighting these as potential sites for protonation or interaction with electrophiles.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound (Note: These values are illustrative and based on general principles for similar molecules.)

| Property | Predicted Value (eV) | Significance |

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -0.8 | Electron-accepting ability |

| HOMO-LUMO Gap | 5.7 | Chemical reactivity and stability |

Prediction of Spectroscopic Parameters

Computational methods can predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which are invaluable for compound characterization. researchgate.netresearchgate.net By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. While there are often systematic errors in these predictions, they can be corrected using scaling factors, leading to a good agreement with experimental data. Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the assignment of experimental spectra.

Table 3: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies (Note: This table is a hypothetical representation.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| N-H (amine) | Symmetric Stretch | 3550 | 3410 |

| N-H (amine) | Asymmetric Stretch | 3650 | 3505 |

| C-H (methyl) | Stretch | 3050 | 2928 |

| C=N (thiazole) | Stretch | 1620 | 1555 |

Conformational Analysis and Molecular Dynamics Simulations

For flexible molecules like this compound, understanding their three-dimensional shape and dynamic behavior is crucial.

The ethanamine side chain of the molecule can rotate around the single bonds, leading to various spatial arrangements or conformers. Conformational analysis aims to identify all possible stable conformers and their relative energies. nih.govsemanticscholar.org This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting structure. The structures corresponding to energy minima on the potential energy surface represent the stable conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

The surrounding solvent can significantly influence the conformational preferences and reactivity of a molecule. shd-pub.org.rs Computational models like the Polarizable Continuum Model (PCM) are used to simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. shd-pub.org.rssemanticscholar.org These calculations can reveal how the stability of different conformers changes in various solvents. For instance, polar solvents might stabilize conformers with larger dipole moments.

Furthermore, for some thiazole derivatives, the possibility of tautomerism exists. Computational studies in different solvent environments can help predict the relative stability of potential tautomers and whether a particular solvent can promote a tautomeric equilibrium.

Reaction Mechanism Elucidation for the Formation and Transformation of this compound

The synthesis of the this compound core structure can be theoretically approached through established thiazole synthesis methodologies, primarily the Hantzsch thiazole synthesis and the Cook-Heilbron thiazole synthesis. researchgate.netwikipedia.orgyoutube.com Computational studies on analogous systems provide a framework for understanding the plausible reaction pathways.

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. researchgate.netyoutube.com For the formation of a 2,4-dimethylthiazole (B1360104) precursor to the target molecule, the reaction would likely involve 3-chlorobutan-2-one and thioacetamide (B46855). Density Functional Theory (DFT) calculations on similar Hantzsch reactions have elucidated a stepwise mechanism. The initial step is a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, proceeding through an SN2 mechanism. researchgate.net This is followed by cyclization through the nucleophilic attack of the thioamide's nitrogen on the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring. youtube.com

The Cook-Heilbron synthesis offers an alternative route to 5-aminothiazoles, which could be subsequently modified to yield the target compound. wikipedia.org This reaction typically involves the interaction of an α-aminonitrile with carbon disulfide or a related dithioate. wikipedia.org The mechanism, as supported by computational models of related compounds, initiates with the nucleophilic attack of the amine nitrogen on the carbon of the disulfide. This is followed by an intramolecular cyclization where the nitrile nitrogen attacks the newly formed thiocarbonyl group, leading to a 5-iminothiazolidine intermediate. Tautomerization then yields the final 5-aminothiazole product. wikipedia.org

Theoretical calculations, often employing DFT methods such as B3LYP with basis sets like 6-31G(d,p), are instrumental in mapping the potential energy surface of these reactions. researchgate.netasianpubs.org These studies can predict transition state geometries, activation energies, and reaction enthalpies, thereby identifying the most energetically favorable pathway. For the transformation of a precursor, such as the conversion of a carbonyl group at the 5-position to an amine, computational models can explore various reductive amination pathways, comparing the energetics of different reducing agents and reaction conditions.

Table 1: Theoretical Energy Profile for a Postulated Hantzsch-type Synthesis Step

| Step | Description | Calculated ΔG (kcal/mol) |

| 1 | SN2 attack of thioamide on α-haloketone | -15.2 |

| 2 | Intramolecular cyclization | -8.5 |

| 3 | Dehydration | -22.1 |

Note: The data in this table is illustrative and based on computational studies of analogous thiazole syntheses. Specific values for this compound are not available in the reviewed literature.

Molecular Modeling of Potential Non-Covalent Interactions

The biological activity and physicochemical properties of a molecule like this compound are intrinsically linked to its ability to form non-covalent interactions with biological targets, such as proteins and nucleic acids. Molecular modeling techniques are crucial for understanding these interactions.

Computational methods like DFT, Natural Bond Orbital (NBO) analysis, and Quantum Theory of Atoms in Molecules (QTAIM) are employed to characterize and quantify non-covalent interactions. jocpr.com For the title compound, several types of non-covalent interactions are predicted to be significant:

Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor, while the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. These interactions are fundamental in the binding of drug molecules to receptor sites.

π-Interactions: The aromatic thiazole ring can participate in π-π stacking with aromatic residues of amino acids (e.g., phenylalanine, tyrosine, tryptophan) in a protein binding pocket. It can also engage in cation-π interactions, where the positively charged ammonium (B1175870) group (protonated amine) interacts favorably with the electron-rich π-system of an aromatic ring.

Hydrophobic Interactions: The dimethyl groups on the thiazole ring and the ethyl group contribute to the molecule's lipophilicity and can engage in hydrophobic interactions with nonpolar regions of a biological target.

Molecular docking simulations are a common computational tool used to predict the binding orientation of a small molecule within the active site of a target protein. nih.gov These simulations can provide a binding score, indicating the strength of the interaction, and visualize the key non-covalent interactions responsible for binding. For instance, docking studies on similar thiazole derivatives have highlighted the importance of hydrogen bonds with specific amino acid residues like Asp73 and Asn46 for their biological activity. nih.gov

Table 2: Predicted Non-Covalent Interactions for this compound

| Interaction Type | Potential Interacting Groups on the Molecule | Potential Interacting Partners in a Biological Target |

| Hydrogen Bond (Donor) | -NH2 group | Carbonyl oxygen, hydroxyl groups of amino acids |

| Hydrogen Bond (Acceptor) | Thiazole Nitrogen | Amine or hydroxyl protons of amino acids |

| π-π Stacking | Thiazole ring | Aromatic rings of Phe, Tyr, Trp |

| Cation-π | Protonated -NH3+ group | Aromatic rings of Phe, Tyr, Trp |

| Hydrophobic | Methyl groups, ethyl group | Aliphatic side chains of amino acids (e.g., Ala, Val, Leu, Ile) |

Note: This table presents a theoretical prediction of potential non-covalent interactions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Dimethyl 1,3 Thiazol 5 Yl Ethan 1 Amine Derivatives

Systematic Exploration of Structural Modulations on Chemical Activity

Impact of Substituents on the Thiazole (B1198619) Ring

The thiazole ring is a common scaffold in many biologically active compounds. researchgate.netzenodo.org The nature and position of substituents on this heterocyclic core are critical determinants of activity. nih.gov For the parent compound, 1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-amine, the thiazole ring already bears two methyl groups. Further substitutions or modifications can lead to significant changes in activity.

Research on various thiazole derivatives has shown that both electron-donating and electron-withdrawing groups can have a profound effect. For instance, studies on other thiazole-containing compounds have indicated that the introduction of electron-withdrawing groups, such as halogens (e.g., -Cl, -Br, -F), can enhance the biological activity in some cases by altering the electronic distribution within the ring and potentially improving interactions with biological targets. researchgate.net Conversely, the addition of electron-donating groups, like methoxy (B1213986) (-OCH3) or additional alkyl groups, can also modulate activity, often by influencing the molecule's lipophilicity and metabolic stability.

To illustrate the potential impact of thiazole ring substituents, the following table presents hypothetical activity data based on common observations in thiazole SAR studies:

| Compound ID | R1 (at C2) | R2 (at C4) | Relative Activity |

| 1 | -CH3 | -CH3 | 1.0 |

| 2 | -H | -CH3 | 0.8 |

| 3 | -CH3 | -H | 0.7 |

| 4 | -Cl | -CH3 | 1.5 |

| 5 | -CH3 | -Cl | 1.3 |

| 6 | -OCH3 | -CH3 | 1.1 |

| 7 | -CH3 | -CF3 | 2.0 |

| 8 | -NO2 | -CH3 | 0.5 |

Influence of the Ethan-1-amine Side Chain Variations

The ethan-1-amine side chain at the C5 position of the thiazole ring offers another critical point for structural modification. This side chain can participate in various non-covalent interactions, such as hydrogen bonding and ionic interactions, which are often vital for binding to biological targets.

Variations in the length of the alkyl chain, the degree of substitution on the amine, and the introduction of other functional groups can all influence activity. For example, converting the primary amine (-NH2) to a secondary (-NHR) or tertiary amine (-NR2) can alter the molecule's basicity, lipophilicity, and hydrogen bonding potential. academie-sciences.fr Extending the ethyl chain to a propyl or butyl chain could allow the molecule to access different binding pockets in a target protein.

Furthermore, the stereochemistry at the chiral center of the ethan-1-amine side chain can be a deciding factor in biological activity. It is common for one enantiomer of a chiral drug to be significantly more active than the other.

The following table illustrates potential effects of modifying the ethan-1-amine side chain:

| Compound ID | Side Chain at C5 | Relative Activity |

| 1 | -CH(NH2)CH3 | 1.0 |

| 9 | -CH(NHCH3)CH3 | 1.2 |

| 10 | -CH(N(CH3)2)CH3 | 0.9 |

| 11 | -(S)-CH(NH2)CH3 | 1.8 |

| 12 | -(R)-CH(NH2)CH3 | 0.2 |

| 13 | -CH2CH2NH2 | 0.6 |

| 14 | -C(O)CH2NH2 | 0.4 |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. researchgate.net These models are invaluable for predicting the activity of novel compounds before their synthesis, thereby saving time and resources. dmed.org.ua

For this compound analogs, a QSAR model could be developed by correlating various molecular descriptors with their measured biological activity. These descriptors can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which influences a molecule's ability to cross cell membranes. researchgate.net

Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule.

A typical QSAR study involves the following steps:

Synthesizing and testing a series of analogs of this compound to obtain biological activity data.

Calculating a wide range of molecular descriptors for each analog.

Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that correlates the descriptors with the activity. ijpsdronline.com

Validating the model to ensure its predictive power.

A hypothetical QSAR equation might look like:

log(1/C) = 0.5 * logP - 0.2 * LUMO + 1.2 * (charge on N) + constant

Where C is the concentration of the compound required to produce a certain biological effect.

Similarly, QSPR models can be developed to predict physicochemical properties like solubility, melting point, and chromatographic retention times.

Design Principles for Modulating Reactivity and Selectivity in this compound Analogs

Based on the principles of SAR and QSAR, several design strategies can be employed to modulate the reactivity and selectivity of this compound analogs.

To enhance potency: Guided by a QSAR model, one might introduce substituents that are predicted to increase activity. For example, if the model indicates that increased hydrophobicity and a more electron-deficient thiazole ring are beneficial, one could synthesize analogs with lipophilic and electron-withdrawing groups.

To improve selectivity: Often, a compound may interact with multiple biological targets, leading to off-target effects. To improve selectivity, one can make modifications that favor binding to the desired target over others. This might involve introducing bulky groups that prevent binding to a smaller off-target binding site or adding functional groups that form specific interactions with the desired target.

To modulate physicochemical properties: QSPR models can guide the modification of the molecule to achieve desired properties. For instance, to improve aqueous solubility, one might introduce polar functional groups. To enhance metabolic stability, sites of metabolism could be blocked, for example, by replacing a metabolically labile methyl group with a trifluoromethyl group.

The iterative process of designing, synthesizing, and testing new analogs based on these principles is a powerful approach to developing novel compounds with optimized properties.

Mechanistic Investigations and Chemical Biology Applications Excluding Human Clinical Data

Exploration of Molecular Targets in In Vitro Systems (Non-Human)

There is no available information from non-human in vitro studies to identify the molecular targets of 1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-amine.

Cellular Pathway Modulation in Model Organisms (Non-Human)

Information regarding the modulation of cellular pathways in any non-human model organisms by this compound is not available in the current body of scientific literature.

Elucidation of Mechanism of Action at the Molecular Level

The molecular mechanism of action for this compound remains unelucidated due to a lack of specific studies.

Ligand-Protein Interaction Studies (Biophysical Methods, e.g., SPR, ITC)

There are no published studies utilizing biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to investigate the ligand-protein interactions of this compound.

Development of this compound as Chemical Probes for Biological Systems

There is no evidence in the scientific literature to suggest that this compound has been developed or utilized as a chemical probe for investigating biological systems.

Role in Non-Clinical Bioassays and High-Throughput Screening (HTS) Development

Following a comprehensive review of publicly available scientific literature and databases, no specific data or research findings were identified regarding the role of This compound in non-clinical bioassays or its application in the development of high-throughput screening (HTS) campaigns.

Extensive searches using the chemical name, synonyms, and its CAS number did not yield any published studies detailing its inclusion in screening libraries, its activity in specific biological assays, or its use as a tool compound for HTS development. Therefore, no data tables or detailed research findings on its performance in such applications can be provided at this time.

It is important to note that the absence of published data does not necessarily indicate a lack of activity or utility. This information may be part of proprietary research that has not been disclosed in the public domain.

Analytical Methodologies for the Quantification and Purity Assessment of 1 Dimethyl 1,3 Thiazol 5 Yl Ethan 1 Amine

Chromatographic Techniques for Purity Profiling and Quantification

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying the components of a mixture. For 1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-amine, various chromatographic methods are utilized to assess its purity and determine its concentration.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The choice of detector is critical for achieving the desired sensitivity and selectivity.

UV-Vis and Photodiode Array (PDA) Detection: Due to the presence of the thiazole (B1198619) ring, this compound exhibits ultraviolet (UV) absorbance. This property allows for its detection and quantification using UV-Vis detectors. A Photodiode Array (PDA) detector offers the advantage of acquiring the entire UV spectrum of the eluting peak, which aids in peak identification and purity assessment by comparing the spectra to that of a reference standard.

Evaporative Light Scattering Detection (ELSD): For impurities that lack a significant UV chromophore, Evaporative Light Scattering Detection (ELSD) can be a valuable alternative. ELSD is a quasi-universal detector that is not dependent on the optical properties of the analyte. It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the resulting analyte particles.

A typical reversed-phase HPLC method for the analysis of this compound might employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient or isocratic elution profile would be optimized to achieve separation from potential impurities.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detection | 254 nm |

While this compound itself may have limited volatility for direct Gas Chromatography (GC) analysis, derivatization can be employed to increase its volatility and thermal stability. Common derivatization agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). The resulting derivatives are more amenable to GC analysis, allowing for the separation and quantification of volatile impurities. A flame ionization detector (FID) is commonly used for quantification due to its wide linear range and sensitivity to organic compounds.

Since this compound possesses a chiral center, it exists as a pair of enantiomers. The determination of enantiomeric purity is critical, as different enantiomers can exhibit distinct biological activities.

Chiral HPLC: This is the most common method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of chiral compounds, including amines.

Chiral GC: Similar to chiral HPLC, chiral GC employs a column with a chiral stationary phase to separate enantiomers. This technique is suitable for volatile or derivatized enantiomers.

Table 2: Example Chiral HPLC Method Parameters

| Parameter | Value |

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| UV Detection | 254 nm |

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry (MS), are invaluable for the structural elucidation of unknown impurities and the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. This allows for the determination of the molecular weight of the parent compound and its impurities. Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can provide structural information, aiding in the identification of unknown related substances.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the analysis of volatile and thermally stable compounds. Following derivatization, GC-MS can be used to identify and quantify impurities in this compound. The mass spectrometer provides mass information for each separated peak, which can be compared to spectral libraries for identification.

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For ionizable compounds like this compound, CE can offer very high separation efficiencies and short analysis times. Chiral separations can also be achieved in CE by adding a chiral selector to the background electrolyte.

Development of Robust Analytical Methods for Research Applications

The development of robust and validated analytical methods is a prerequisite for reliable research. Method development for this compound involves a systematic approach to optimize various parameters, including:

Column and mobile phase selection (for HPLC and GC)

Buffer and pH selection (for HPLC and CE)

Temperature and flow rate optimization

Detector settings

Once developed, the method should be validated according to established guidelines to ensure its accuracy, precision, linearity, range, specificity, and robustness. A well-characterized analytical method is essential for ensuring the quality of this compound used in any research application.

Future Research Directions and Translational Opportunities for 1 Dimethyl 1,3 Thiazol 5 Yl Ethan 1 Amine

Development of Novel Synthetic Routes with Enhanced Sustainability

Traditional synthetic methods for thiazole (B1198619) derivatives often face challenges such as harsh reaction conditions, the use of toxic reagents, and difficult product isolation. rsc.orgacs.org Future research must prioritize the development of green and sustainable synthetic protocols for 1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-amine and its analogs.

Key Research Thrusts:

Green Solvents and Catalysts: Exploration should continue into the use of environmentally benign solvents like water or ionic liquids. numberanalytics.com A significant advancement is the use of recoverable, magnetic nanocatalysts, which offer high efficiency and easy separation, minimizing waste. rsc.orgnih.gov

One-Pot Syntheses: Modified Hantzsch condensations that perform in-situ α-halogenation are highly attractive. nih.gov Developing a one-pot synthesis for the target compound would streamline the process, reduce waste, and save time and resources.

Alternative Reagents: Replacing hazardous reagents is crucial. For instance, trichloroisocyanuric acid (TCCA) has been successfully used as a safe and stable source of halogen, offering a green alternative to toxic reagents like iodine or bromine. rsc.orgnih.gov

Energy-Efficient Methods: The application of microwave irradiation and ultrasonic-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. acs.org

Solid-Supported Synthesis: The use of polymer-supported reagents and catalysts can simplify purification, reduce solvent use, and allow for the recycling of expensive materials, addressing many common problems in traditional synthesis like difficult isolation and poor yields. rsc.org

A comparative table of conventional versus sustainable approaches highlights the potential improvements:

| Feature | Conventional Methods | Sustainable Future Directions |

| Solvents | Often volatile organic compounds (VOCs) | Water, ionic liquids, solvent-free conditions numberanalytics.comthieme-connect.de |

| Catalysts | Expensive, toxic, or difficult to recover | Recyclable magnetic nanocatalysts, polymer-supported catalysts rsc.orgrsc.org |

| Reagents | Use of toxic halogens (I₂, Br₂) | In-situ halogenation, safer sources like TCCA nih.gov |

| Process | Multi-step, complex work-up | One-pot reactions, microwave-assisted synthesis rsc.orgacs.org |

| Efficiency | Often lower yields, high waste | Higher yields, minimal waste, catalyst reusability |

Exploration of Advanced Catalytic Applications of this compound Derivatives

The structural features of this compound, specifically the nitrogen atoms in the thiazole ring and the side-chain amine, make it an excellent candidate for development into novel ligands for catalysis.

Potential Catalytic Roles:

Ligands for Transition Metal Catalysis: Derivatives can serve as ligands for various transition metals like palladium, platinum, and manganese. rsc.orgacs.org For example, thiazole-containing amidopyridinate ligands have been used to create organolanthanide complexes that are effective catalysts for isoprene (B109036) polymerization. acs.org Similarly, palladium(II) complexes bearing thiazole derivatives have shown exceptional activity in cross-coupling reactions. rsc.org

Organocatalysis: Alkylation of the thiazole nitrogen leads to the formation of thiazolium salts. These salts are well-established as pre-catalysts in important carbon-carbon bond-forming reactions such as the Stetter reaction and benzoin (B196080) condensation. wikipedia.org

Asymmetric Catalysis: By introducing chirality into the molecule, for instance at the ethanamine side-chain, derivatives of the target compound could be developed as chiral ligands for asymmetric catalysis, a critical tool in the synthesis of enantiomerically pure pharmaceuticals. rsc.org

Future work should focus on synthesizing a library of derivatives and screening their performance in a wide range of catalytic transformations, including cross-coupling, polymerization, and asymmetric synthesis.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. These computational tools can accelerate the discovery and optimization of molecules like this compound.

Applications of AI/ML:

Predictive Modeling: ML algorithms, such as Quantitative Structure-Activity Relationship (QSAR) models and Random Forest regressors, can predict the biological and chemical properties of novel derivatives before they are synthesized. nih.govresearchgate.net This includes predicting therapeutic activity, toxicity, solubility, and even catalytic performance. elsevierpure.com

Guided Synthesis: By analyzing vast datasets of chemical reactions, AI can suggest optimal synthetic routes, reaction conditions, and potential catalysts, making the synthesis process more efficient and predictable. researchgate.net

Virtual Screening: ML models can rapidly screen vast virtual libraries of potential derivatives to identify candidates with the highest probability of desired activity. nih.gov This significantly narrows down the number of compounds that need to be synthesized and tested in the lab, saving considerable time and resources.

For example, a study on thiazole derivatives used ML to build a QSAR model that could predict anticancer activity, demonstrating the power of in-silico techniques to guide the design of new therapeutic agents. nih.gov

Interdisciplinary Research Bridging Chemical Synthesis with Other Scientific Disciplines

The versatile nature of the amine-thiazole scaffold ensures that its impact extends far beyond pure chemistry. Future research on this compound should be actively interdisciplinary.

Collaborative Research Areas:

Medicinal Chemistry and Pharmacology: The thiazole ring is a component of numerous FDA-approved drugs. fabad.org.trbohrium.com The primary application is in drug discovery, developing new agents with potential anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.gov The synthesis of novel derivatives is the first step in this pipeline.

Materials Science: Thiazole derivatives possess unique optical and electronic properties, making them suitable for applications as dyes and pigments. numberanalytics.com There is also potential for their use in creating advanced materials like organic light-emitting diodes (OLEDs) or as components in antifouling coatings. mdpi.com

Agricultural Science: The biological activity of thiazoles extends to agricultural applications, where derivatives have been explored as potential pesticides and herbicides. numberanalytics.comresearchgate.net

Bridging chemical synthesis with these fields will accelerate the translation of fundamental research into tangible products and technologies that can address pressing societal needs in health, technology, and agriculture.

Addressing Challenges and Limitations in the Current Research Landscape of Amine-Thiazole Compounds

Despite the immense potential, researchers in the field of amine-thiazole compounds face several persistent challenges that must be addressed.

Current Hurdles and Future Solutions:

Synthetic Inefficiencies: Many current synthetic routes suffer from poor yields, the need for expensive or toxic catalysts, and laborious purification procedures. rsc.org

Solution: A focus on green chemistry principles, including catalyst recycling and one-pot procedures, is essential. rsc.orgnih.gov

Difficult Functionalization: The selective functionalization of the thiazole ring and the amine group can be challenging and may require harsh conditions or highly specific, pre-functionalized reagents. acs.orgresearchgate.net

Solution: Developing milder and more versatile catalytic methods for C-H activation and N-alkylation will be a key area of research. acs.org

Chemical Instability: The thiazole ring, particularly in the presence of certain transition metals, can be susceptible to C-S bond cleavage and ring-opening, which limits its application in some catalytic systems. rsc.org

Solution: A deeper mechanistic understanding of these degradation pathways will allow for the design of more robust ligands and reaction conditions.

Biological Resistance: In medicinal applications, the emergence of drug-resistant pathogens and cancer cells is a major obstacle. bohrium.com

Solution: Continuous synthesis and screening of new derivatives, guided by AI/ML, is necessary to stay ahead of resistance mechanisms and develop more potent and selective therapeutic agents.

By systematically addressing these limitations, the full potential of this compound and related compounds can be unlocked.

Q & A

Q. Basic

- NMR : and NMR resolve the thiazole ring protons (δ 6.8–7.5 ppm) and amine group (δ 1.2–2.5 ppm for methyl/ethyl substituents).

- X-ray crystallography : Determines regioselectivity and confirms the planar geometry of the thiazole core, as seen in analogous structures (e.g., dihedral angles <5° between rings) .

- Mass spectrometry : Validates molecular weight (e.g., CHNS; MW 169.25 g/mol) and fragmentation patterns .

How do electronic effects of substituents influence the synthesis of thiazole derivatives?

Advanced

Electron-withdrawing groups (EWGs) on aryl glyoxals and amines favor cyclization into thiazole cores, while electron-donating groups (EDGs) promote alternative pathways. For example, EWGs like -NO increase electrophilicity, accelerating nucleophilic attack by sulfur-containing precursors. This aligns with studies showing >80% yield for EWG-substituted analogs versus <50% for EDG systems . Computational modeling (DFT) can predict substituent effects on transition states .

What methodologies are recommended for evaluating biological activity, such as antitumor potential?

Q. Advanced

- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC values compared to controls like cisplatin.

- Mechanistic studies : Assess apoptosis via flow cytometry (Annexin V staining) and DNA binding via UV-Vis spectroscopy.

- SAR analysis : Modify the ethylamine side chain to explore hydrophobicity and hydrogen-bonding interactions, as seen in benzo[d]thiazole analogs with IC values <10 µM .

How can contradictions in biological activity data between structural analogs be resolved?

Advanced

Discrepancies often arise from differences in substitution patterns. For example, replacing the dimethyl group with a phenyl (as in 1-phenyl-1H-pyrazol-5-amine) alters lipophilicity and binding affinity. Use comparative molecular field analysis (CoMFA) to map steric/electronic contributions or validate via crystallographic data (e.g., hydrogen-bonding networks in protein-ligand complexes) .

What strategies ensure regioselective functionalization of the thiazole ring?

Advanced

Regioselectivity is controlled by directing groups and reaction media. For C-5 modification (amine group), employ palladium-catalyzed cross-coupling in anhydrous DMF. For C-2 substitution, use Lewis acids (e.g., ZnCl) to activate the thiazole nitrogen. Monitoring via TLC and adjusting catalyst loading (5–10 mol%) minimizes byproducts .

What are the stability and storage requirements for this compound?

Basic

Store under inert atmosphere (N or Ar) at –20°C to prevent oxidation of the thiazole ring. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., sulfoxides) indicate susceptibility to humidity and light .

How can computational modeling aid in understanding its interaction with biological targets?

Advanced

Molecular docking (AutoDock Vina) into kinase domains (e.g., EGFR) identifies key interactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.